molecular formula C16H21NO4S2 B2794318 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309623-37-6

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2794318
CAS No.: 2309623-37-6
M. Wt: 355.47
InChI Key: HWJYNZGRXPXVEI-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with methoxy groups at the 2 and 5 positions, and a thiophen-3-yl group attached to a propyl chain at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the thiophen-3-yl group: This step involves the alkylation of the sulfonamide nitrogen with a thiophen-3-yl-containing alkyl halide in the presence of a base such as potassium carbonate.

    Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the thiophen-3-yl group, resulting in different biological activities.

    N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

    Thiophen-3-yl-containing sulfonamides: Share the thiophen-3-yl group but differ in other substituents, leading to variations in activity.

Uniqueness

The combination of methoxy groups and a thiophen-3-yl-containing propyl chain in 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide provides a unique structural framework that can interact with multiple biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Overview

2,5-Dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, with the CAS number 2309623-37-6, is a complex organic compound belonging to the sulfonamide class. Its unique structure, characterized by a benzenesulfonamide core with methoxy substitutions and a thiophen-3-yl group, positions it as a candidate for various biological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC16H21N1O4S2
Molecular Weight355.47 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the benzenesulfonamide core : This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
  • Alkylation with thiophenes : The sulfonamide nitrogen is alkylated using a thiophen-containing alkyl halide.
  • Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives similar to this compound possess potent effects against various bacterial strains. For instance:

  • In vitro studies demonstrated effective inhibition of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL.
  • Mechanism of action : The antimicrobial effect is hypothesized to involve inhibition of bacterial folate synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values in the micromolar range (approximately 15–30 µM), indicating moderate cytotoxicity.
  • Mechanism Insights : The compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G1 phase.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A derivative exhibited enhanced cytotoxicity in human leukemia cells compared to standard treatments.
    • Findings : Enhanced apoptosis markers were noted alongside downregulation of anti-apoptotic proteins.
  • Case Study 2 : A similar sulfonamide was evaluated for its antiviral properties against HIV.
    • Results : Demonstrated significant inhibition of viral replication in cultured T-cells.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial and anticancer agent warrants additional studies focusing on:

  • In vivo efficacy : Future research should include animal models to assess therapeutic potential and safety profiles.
  • Mechanistic studies : Detailed investigations into its mechanisms of action will enhance understanding and guide modifications for improved efficacy.

This compound's unique structural features suggest it could serve as a valuable lead in drug development within the sulfonamide class.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJYNZGRXPXVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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